4-(methylaMINO)CYCLOHEXANONE hydrochloride
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Overview
Description
4-(MethylaMINO)CYCLOHEXANONE hydrochloride is a chemical compound with the molecular formula C7H13NO.ClH. It is a derivative of cyclohexanone, where a methylamino group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methylaMINO)CYCLOHEXANONE hydrochloride typically involves the reaction of cyclohexanone with methylamine. The process can be summarized as follows:
Formation of the Intermediate: Cyclohexanone reacts with methylamine in the presence of a suitable catalyst to form the intermediate 4-(methylaMINO)CYCLOHEXANONE.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4-(methylaMINO)CYCLOHEXANONE.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix cyclohexanone and methylamine under controlled conditions.
Purification: The product is purified through crystallization or other suitable methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(MethylaMINO)CYCLOHEXANONE hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
4-(MethylaMINO)CYCLOHEXANONE hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anesthetic and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The primary mechanism of action of 4-(methylaMINO)CYCLOHEXANONE hydrochloride involves its interaction with specific molecular targets:
NMDA Receptor Antagonism: The compound acts as a noncompetitive antagonist of the NMDA receptor, leading to its anesthetic and analgesic effects.
Pathways Involved: The inhibition of NMDA receptors affects neurotransmission and can result in altered sensory perception and pain relief
Comparison with Similar Compounds
4-(MethylaMINO)CYCLOHEXANONE hydrochloride can be compared with other similar compounds:
Ketamine: A well-known anesthetic with a similar structure but different pharmacological properties.
Methoxetamine: Another NMDA receptor antagonist with distinct effects and applications.
Phencyclidine: Shares structural similarities but has a higher potential for abuse and different clinical uses
Uniqueness:
Selective NMDA Receptor Antagonism: Unlike some similar compounds, this compound selectively targets NMDA receptors, making it a valuable tool in research and potential therapeutic applications
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-(methylamino)cyclohexan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOMPKXKDTDFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)CC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677445 |
Source
|
Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260794-25-9 |
Source
|
Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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